![molecular formula C17H16N4O B2771879 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile CAS No. 2034509-51-6](/img/structure/B2771879.png)
3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile is a complex organic molecule characterized by its unique structure It contains multiple fused rings and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile typically involves several steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: : This step may involve the cyclization of appropriate precursors under conditions such as acidic or basic environments, utilizing catalysts that promote ring formation.
Attachment of the Benzonitrile Group: : This often involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzonitrile moiety to the core structure.
Industrial Production Methods
Industrial-scale synthesis requires optimization of reaction conditions to maximize yield and purity. This may involve continuous flow processes, the use of high-throughput screening to identify optimal catalysts and solvents, and rigorous purification methods.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introducing oxygen atoms or removing hydrogen atoms.
Reduction: : Adding hydrogen atoms or removing oxygen atoms.
Substitution: : Replacing one functional group with another.
Cyclization: : Forming rings through intramolecular interactions.
Common Reagents and Conditions
Reagents often used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum.
Solvents: : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed depend on the specific reactions and conditions used. These products often retain the core structure while adding or modifying functional groups, enhancing the compound's chemical versatility.
科学的研究の応用
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various chemical transformations.
Material Science: : Incorporated into polymers or nanomaterials for enhanced properties.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Cell Signaling: : Used to investigate cellular pathways and signal transduction.
Medicine
Drug Development: : Explored as a potential therapeutic agent due to its bioactivity.
Diagnostic Tools: : Employed in the development of novel diagnostic assays.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals.
Pharmaceuticals: : Applied in the production of active pharmaceutical ingredients (APIs).
作用機序
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit enzymatic activity by binding to the active site, or modulate receptor function by mimicking or blocking natural ligands. The pathways involved are often complex and require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-3-carbonyl)benzonitrile
3-(1,2,3,4-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile
Uniqueness
The uniqueness of 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile lies in its distinct structural features, such as the specific positioning of the benzonitrile group and the particular configuration of the fused rings. These attributes confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
There you have it: from synthesis to applications, your all-encompassing deep dive into this compound. Curious to explore any specific aspect further?
特性
IUPAC Name |
3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-10-12-3-1-4-13(9-12)17(22)20-7-8-21-16(11-20)14-5-2-6-15(14)19-21/h1,3-4,9H,2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSURMYVMKDNZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
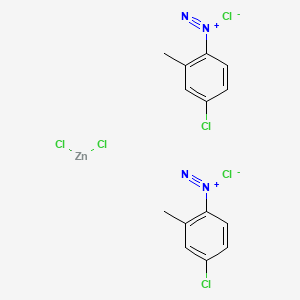
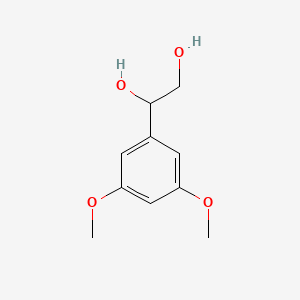
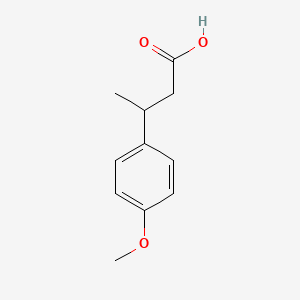
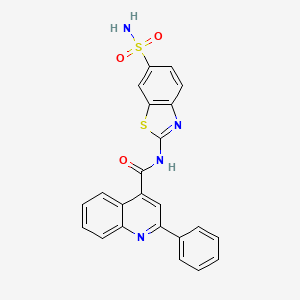
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)
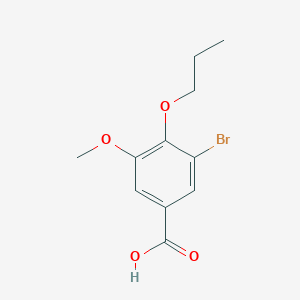
![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
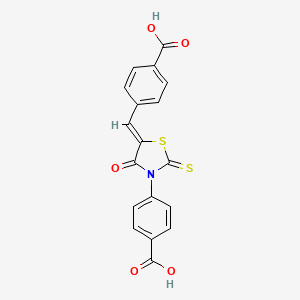
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2771804.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)

![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
